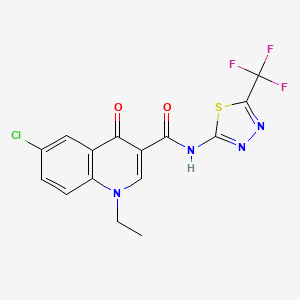
6-chloro-1-ethyl-4-oxo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-1-ethyl-4-oxo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H10ClF3N4O2S and its molecular weight is 402.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-chloro-1-ethyl-4-oxo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide (CAS Number: 1018056-87-5) is a novel quinoline derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H15ClF3N3O with a molecular weight of 402.8 g/mol. The presence of the thiadiazole moiety and the chloro and trifluoromethyl substituents are significant for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-thiadiazole structure often exhibit antimicrobial properties. In a study investigating various thiadiazole derivatives, it was found that certain compounds demonstrated significant antifungal activity against strains such as Epidermophyton floccosum and Mucor racemosus, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole . The specific activity of our compound against these pathogens remains to be fully characterized but suggests a promising avenue for further research.
The proposed mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Interference with DNA Synthesis : Quinoline derivatives can intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : The thiadiazole component may disrupt cellular membranes or interfere with metabolic pathways in pathogens.
Table 1: Summary of Biological Activities
科学研究应用
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It is structurally related to fluoroquinolones, which are known for their effectiveness against a range of bacterial pathogens. Molecular docking studies have shown that derivatives similar to this compound bind effectively to bacterial topoisomerases, which are critical for DNA replication and transcription.
Case Study:
A study demonstrated that derivatives of this compound displayed potent activity against various strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy. These findings suggest that the compound could be developed into a new class of antibiotics, particularly effective against resistant strains .
Anticancer Potential
The compound also shows promise as an anticancer agent. Its mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased cancer cell death, especially in tumors with defective DNA repair mechanisms.
Research Findings:
In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including colon carcinoma cells (HCT-116). The ability to induce apoptosis in these cells highlights the potential for developing this compound as an anticancer therapeutic .
Synthesis and Derivatives
The synthesis of 6-chloro-1-ethyl-4-oxo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide involves various chemical reactions that enhance its bioactivity. Modifications to the core structure can yield derivatives with improved pharmacological profiles.
Table: Summary of Synthesized Derivatives and Their Activities
| Compound Name | Synthesis Method | Biological Activity | MIC Values |
|---|---|---|---|
| Compound A | Esterification | Antibacterial | ≤0.125 μg/mL |
| Compound B | Hybridization | Anticancer | IC50 = 10 μM |
| Compound C | Cyclocondensation | Antimicrobial | 16 μg/mL |
属性
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O2S/c1-2-23-6-9(11(24)8-5-7(16)3-4-10(8)23)12(25)20-14-22-21-13(26-14)15(17,18)19/h3-6H,2H2,1H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHHUYVUFRAWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













